Fsi-TN42
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Overview
Description
FSI-TN42 is a potent and specific inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) and aldehyde dehydrogenase 1A2 (ALDH1A2). It has been investigated for its potential to suppress weight gain in diet-induced obesity models. The compound has shown promise in reducing visceral adiposity and preventing hepatic lipidosis, making it a potential candidate for obesity treatment .
Preparation Methods
FSI-TN42 is synthesized through a series of reactions involving piperazine compounds. The synthetic route typically involves the identification and characterization of inhibitory activity using purified recombinant enzymes and cell-based assay systems. The compound is then examined for its oral bioavailability and pharmacodynamic effects .
For industrial production, the compound is prepared by dissolving it in dimethyl sulfoxide (DMSO) and mixing it with other solvents like polyethylene glycol (PEG300) and Tween 80. The final solution is clarified and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
FSI-TN42 undergoes several types of chemical reactions, primarily focusing on inhibition mechanisms. It irreversibly binds and inhibits ALDH1A1 with a low nanomolar IC50 and shows high specificity for ALDH1A1 compared to ALDH1A2 . The compound is stable under various conditions and does not undergo significant oxidation or reduction reactions under normal laboratory conditions .
Scientific Research Applications
FSI-TN42 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of aldehyde dehydrogenases, particularly ALDH1A1 and ALDH1A2.
Biology: The compound is utilized in research to understand the role of ALDH1A1 in metabolic processes and its potential as a target for obesity treatment.
Mechanism of Action
FSI-TN42 exerts its effects by irreversibly binding to and inhibiting ALDH1A1. This inhibition disrupts the synthesis of retinoic acid, a key regulator of weight and energy metabolism. By inhibiting ALDH1A1, this compound reduces the conversion of retinaldehyde to retinoic acid, leading to decreased adiposity and weight gain .
Comparison with Similar Compounds
FSI-TN42 is unique in its high specificity and potency for ALDH1A1 inhibition. Similar compounds include:
WIN18446: Another ALDH1A1 inhibitor, but it causes hepatic lipidosis and reversible male infertility.
ALDH1A1/2-IN-1: A dual inhibitor of ALDH1A1 and ALDH1A2, used for preventing spermatogenesis.
This compound stands out due to its ability to suppress weight gain without the adverse effects observed with other inhibitors .
Properties
Molecular Formula |
C24H31Cl2N5O2 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-4-[4-(1-methylpyrrole-2-carbonyl)piperazin-1-yl]phenyl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C24H31Cl2N5O2/c1-28-10-6-7-20(28)24(33)31-15-13-29(14-16-31)18-8-9-19(27-23(32)22(25)26)21(17-18)30-11-4-2-3-5-12-30/h6-10,17,22H,2-5,11-16H2,1H3,(H,27,32) |
InChI Key |
XWZXUMZNZGHQGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)NC(=O)C(Cl)Cl)N4CCCCCC4 |
Origin of Product |
United States |
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